methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate
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Overview
Description
methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate is a versatile chemical compound with a molecular weight of 256.22 g/mol It is known for its unique structure, which includes a pyrimidine ring substituted with a methoxy-oxoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate typically involves the reaction of pyrimidine derivatives with methoxy-oxoethoxy reagents under controlled conditions. One common method includes the esterification of pyrimidine-4,6-diol with methyl 2-bromo-2-methoxyacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methoxy-oxoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate involves its interaction with specific molecular targets. In biological systems, it may bind to nucleic acids or proteins, altering their function. The methoxy-oxoethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or disruption of nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2-phenylacetate: Similar ester structure but with a phenyl group instead of a pyrimidine ring.
Dimethyl 2,2’-(pyrimidine-4,6-diylbis(oxy))diacetate: Similar pyrimidine-based structure but with different substituents.
Uniqueness
methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate (CAS Number: 2567503-71-1) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological effects, and relevance in pharmacological applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of methyl 2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate can be represented as follows:
- IUPAC Name : Dimethyl 2,2'-(pyrimidine-4,6-diylbis(oxy))diacetate
- Molecular Formula : C10H12N2O6
- Molecular Weight : 256.22 g/mol
- InChI Key : ZNEIWTJTUMWLCJ-UHFFFAOYSA-N
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative properties . The compound was tested against various cancer cell lines, showing significant inhibitory effects. For instance:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 3.1 |
HCT 116 | 3.7 |
HEK 293 | 5.3 |
These results indicate that methyl 2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate exhibits selective cytotoxicity towards cancer cells, particularly the MCF-7 breast cancer cell line, which is crucial for developing targeted therapies.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties . Utilizing various assays, it was found to possess significant antioxidant activity, potentially due to the presence of methoxy and hydroxy groups that enhance electron donation capabilities.
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Radical Scavenging | 249.6 |
ABTS Radical Scavenging | Not specified |
These findings suggest that methyl 2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate may protect cells from oxidative stress, contributing to its antiproliferative effects.
The biological activity of methyl 2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it could activate apoptotic pathways in malignant cells.
- Antioxidant Defense : By scavenging free radicals, it may reduce oxidative damage within cells.
Case Studies
Several case studies have documented the efficacy of methyl 2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate in vitro:
-
Study on MCF-7 Cells :
- Objective: To assess the antiproliferative effect.
- Method: MTT assay was employed.
- Results: Significant reduction in cell viability at concentrations as low as 3.1 µM.
-
Oxidative Stress Model :
- Objective: To evaluate antioxidant capacity.
- Method: DPPH and ABTS assays were performed.
- Results: Demonstrated potent radical scavenging activity, supporting its potential use in oxidative stress-related conditions.
Properties
IUPAC Name |
methyl 2-[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6/c1-15-9(13)4-17-7-3-8(12-6-11-7)18-5-10(14)16-2/h3,6H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEIWTJTUMWLCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC=N1)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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